
tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural layout wasn’t available in the search results.Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
A study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This work demonstrates a highly efficient synthesis method for chiral pyrrolidines, highlighting the compound's utility in enantioselective synthesis processes. The methodology involves a five-step, chromatography-free synthesis leading to the production of chiral pyrrolidine with high yield and enantiomeric excess, showing its potential in the development of pharmacologically active compounds (Chung et al., 2005).
Structural and Crystallographic Studies
Naveen et al. (2007) presented the synthesis and crystal structure of a related compound, showcasing its structural characteristics through X-ray diffraction studies. The analysis reveals the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of its chemical behavior and how it might be manipulated for various scientific applications (Naveen et al., 2007).
Application in Photodeactivation Pathways
The influence of the tert-butyl unit on photodeactivation pathways of certain complexes was investigated by Luo et al. (2016), providing insights into the radiative and non-radiative processes of these molecules. This research can have implications for the design of materials and compounds with specific optical properties, highlighting the broader applications of tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate in material science and photophysics (Luo et al., 2016).
Properties
IUPAC Name |
tert-butyl 3-anilinopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACSSYAFISGJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458059 | |
| Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816468-24-3 | |
| Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





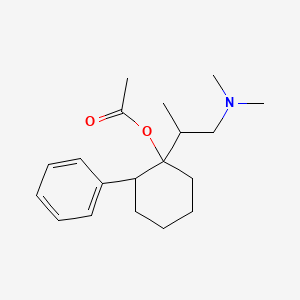
![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)
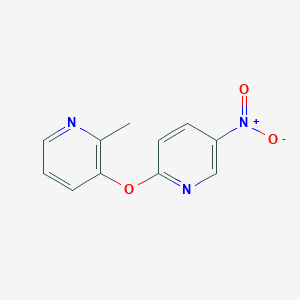

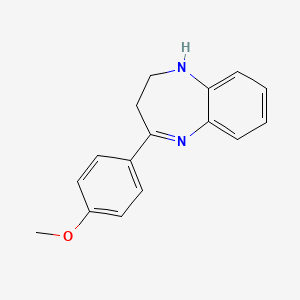

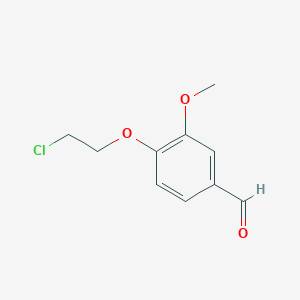
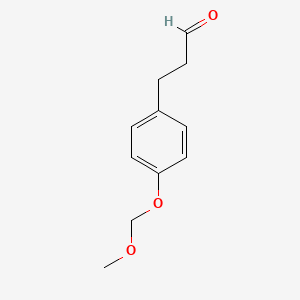
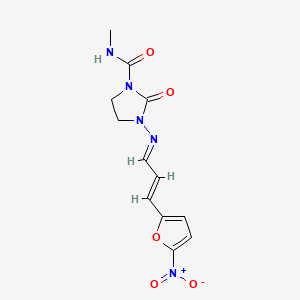
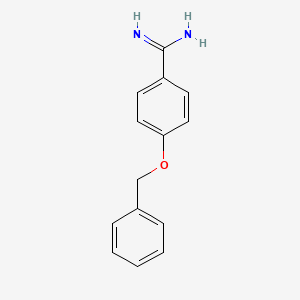
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
